4-(4-fluorophenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
CAS No.: 955966-79-7
Cat. No.: VC7099116
Molecular Formula: C19H15FN4OS
Molecular Weight: 366.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955966-79-7 |
|---|---|
| Molecular Formula | C19H15FN4OS |
| Molecular Weight | 366.41 |
| IUPAC Name | 4-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine |
| Standard InChI | InChI=1S/C19H15FN4OS/c1-25-15-8-4-13(5-9-15)17-11-26-19(23-17)24-18(21)16(10-22-24)12-2-6-14(20)7-3-12/h2-11H,21H2,1H3 |
| Standard InChI Key | XCVDWBBWZFSOBK-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C4=CC=C(C=C4)F)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyrazole ring (C₃H₃N₂) substituted at the 1-position with a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl group and at the 4-position with a 4-fluorophenyl moiety. The 5-amine group on the pyrazole enhances hydrogen-bonding potential, while the fluorine atom on the phenyl ring influences electronic properties and metabolic stability .
Key structural attributes:
-
Molecular formula: C₁₉H₁₄FN₅OS
-
Molecular weight: 395.41 g/mol
-
IUPAC name: 4-(4-Fluorophenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
Physicochemical Properties
While experimental data for this specific isomer are sparse, extrapolations from analogous compounds suggest:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the amine and thiazole groups .
-
Melting point: Estimated 220–240°C based on thermal stability of similar pyrazole-thiazole hybrids .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via multi-step heterocyclic coupling reactions. A representative pathway involves:
-
Thiazole Formation:
Cyclocondensation of 4-methoxyphenyl thioamide with α-bromoacetophenone derivatives yields the 4-(4-methoxyphenyl)-1,3-thiazole intermediate . -
Pyrazole Assembly:
Reaction of the thiazole intermediate with hydrazine hydrate and 4-fluorophenyl acetonitrile under reflux conditions forms the pyrazole ring . -
Amine Functionalization:
Selective nitration followed by reduction introduces the 5-amine group .
Optimization strategies:
-
Use of microwave-assisted synthesis to reduce reaction times by 40% .
-
Green chemistry approaches (e.g., aqueous-phase catalysis) to minimize waste .
Biological Activity and Mechanism
Anticancer Activity
Structural analogs show promise in oncology:
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume